molecular formula C18H15NO2 B8659621 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene CAS No. 26316-43-8

1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

Cat. No.: B8659621
CAS No.: 26316-43-8
M. Wt: 277.3 g/mol
InChI Key: QDOXQIRWYQMOKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :

    Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.

    Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.

Industrial Production Methods

In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .

Properties

CAS No.

26316-43-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-phenylpyrrole-2,5-dione;styrene

InChI

InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2

InChI Key

QDOXQIRWYQMOKT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O

Related CAS

26316-43-8
115794-14-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 0.5-liter reactor equipped with a stirrer were placed 100 ml of styrene and 6.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes. Subsequently, 0.03 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added. At the same time, 100 g of N-phenylmaleimide was dissolved in 300 ml of toluene, and after sufficiently replaced with nitrogen, this solution was added and polymerization was carried out at 40° C. for 5 hours with stirring. After the reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanolhydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-N-phenylmaleimide copolymer was 51.5 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 0.66 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 0.5-liter reactor equipped with a stirrer were placed 100 ml of styrene and 6.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes. Subsequently, 0.03 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added. At the same time, 100 g of N-phenylmaleimide was dissolved in 300 ml of toluene, and after sufficiently replaced with nitrogen, this solution was added and polymerization was carried out at 40° C. for 5 hours with stirring. After the reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanol-hydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-N-phenylmaleimide copolymer was 51.5 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 0.66 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

36 g of styrene (ST), 4 g of N-phenylmaleimide (PM), 100 mg of azobisisobutyronitrile, and 50 ml of toluene were mixed, and a polymerization reaction was performed under a nitrogen atmosphere at 85° C. for 6 hours. After cooling, purification was performed by reprecipitation using chloroform-hexane. Thus, 25.6 g of an ST-PM (90:10) random copolymer (Mn=43000) was obtained.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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